Cas no 1956332-46-9 (7-Bromo-1-chloroisoquinolin-6-ol)

7-Bromo-1-chloroisoquinolin-6-ol 化学的及び物理的性質
名前と識別子
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- 7-Bromo-1-chloroisoquinolin-6-ol
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- インチ: 1S/C9H5BrClNO/c10-7-4-6-5(3-8(7)13)1-2-12-9(6)11/h1-4,13H
- InChIKey: MPQHFTMKCPUBBU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2C=CN=C(C=2C=1)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 33.1
7-Bromo-1-chloroisoquinolin-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229318-1g |
7-Bromo-1-chloroisoquinolin-6-ol |
1956332-46-9 | 97% | 1g |
$1468 | 2021-08-04 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11711-5g |
7-bromo-1-chloroisoquinolin-6-ol |
1956332-46-9 | 95% | 5g |
$3100 | 2023-09-07 | |
Chemenu | CM229318-1g |
7-Bromo-1-chloroisoquinolin-6-ol |
1956332-46-9 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A189008743-1g |
7-Bromo-1-chloroisoquinolin-6-ol |
1956332-46-9 | 97% | 1g |
$1719.12 | 2023-09-02 |
7-Bromo-1-chloroisoquinolin-6-ol 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
7-Bromo-1-chloroisoquinolin-6-olに関する追加情報
7-Bromo-1-chloroisoquinolin-6-ol: A Comprehensive Overview
7-Bromo-1-chloroisoquinolin-6-ol (CAS No. 1956332-46-9) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, a class of heterocyclic compounds known for their diverse biological activities. The structure of 7-Bromo-1-chloroisoquinolin-6-ol features a bromine atom at position 7, a chlorine atom at position 1, and a hydroxyl group at position 6, making it a unique derivative with potential applications in drug discovery and development.
Recent studies have highlighted the importance of isoquinoline derivatives in targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. The substitution pattern of 7-Bromo-1-chloroisoquinolin-6-ol plays a crucial role in its pharmacological profile. For instance, the bromine and chlorine substituents can influence the compound's lipophilicity, stability, and bioavailability. Additionally, the hydroxyl group at position 6 may serve as a site for further functionalization, enabling the creation of more complex derivatives with enhanced therapeutic potential.
The synthesis of 7-Bromo-1-chloroisoquinolin-6-ol involves a series of intricate chemical reactions, including nucleophilic substitutions and oxidations. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. One notable approach involves the use of transition metal catalysts to facilitate key steps in the reaction sequence. These advancements have made it possible to scale up production for preclinical studies and early-stage clinical trials.
From a pharmacological perspective, 7-Bromo-1-chloroisoquinolin-6-ol has demonstrated promising activity in vitro against several cancer cell lines. Studies have shown that this compound can induce apoptosis in malignant cells by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting potential applications in treating conditions like arthritis and inflammatory bowel disease.
The safety profile of 7-Bromo-1-chloroisoquinolin-6-ol is another critical area of investigation. Preclinical toxicity studies indicate that the compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term studies are required to assess its potential for chronic toxicity and genotoxicity. Regulatory agencies emphasize the importance of thorough safety evaluations before advancing such compounds into clinical trials.
In conclusion, 7-Bromo-1-chloroisoquinolin-6-ol represents a valuable addition to the arsenal of isoquinoline derivatives being explored for therapeutic purposes. Its unique substitution pattern and promising pharmacological properties make it a compelling candidate for further research. As ongoing studies continue to uncover its full potential, this compound holds the promise of contributing to the development of innovative treatments for various diseases.
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